Furo[2,3-c]pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOVWRFJNPKOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549939 | |
| Record name | Furo[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-18-6 | |
| Record name | Furo[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furo[2,3-c]pyridine-3-carbonitrile: Structural Architecture and Therapeutic Potential
The Furo[2,3-c]pyridine-3-carbonitrile scaffold represents a specialized bicyclic heterocycle where a pyridine ring is fused to a furan ring across the c-bond (positions 3 and 4 of the pyridine). This architecture creates a distinct electronic environment, combining the
Executive Summary
The This compound scaffold is a fused bicyclic system that serves as a bioisostere for quinoline, isoquinoline, and thienopyridine derivatives. Its structural uniqueness lies in the [2,3-c] fusion pattern, which positions the furan oxygen atom adjacent to the pyridine C3 position, creating a specific hydrogen-bond acceptor vector critical for binding affinity in biological targets. This guide details the structural properties, synthetic pathways, and medicinal utility of this scaffold, specifically focusing on the 3-carbonitrile derivative, a key intermediate for installing amide/amine functionalities or acting as a covalent electrophile (reversible nitrile warhead).
Structural Analysis & Electronic Properties
Chemical Structure & Numbering
The IUPAC nomenclature Furo[2,3-c]pyridine indicates a fusion between the 2,3-bond of the furan ring and the c-bond (positions 3 and 4) of the pyridine ring.
-
Fusion Orientation: The oxygen atom is positioned at the "top" of the fusion interface (relative to the pyridine nitrogen), corresponding to position 3 of the pyridine ring.
-
Global Numbering: In the fused system, the numbering typically prioritizes the heteroatoms. However, for synthetic clarity, "3-carbonitrile" invariably refers to the position on the furan ring (beta-position relative to the furan oxygen), which is often position 3 in the global scheme depending on the specific IUPAC rule version applied.
Electronic Distribution:
-
Pyridine Ring: Electron-deficient (
-poor), susceptible to nucleophilic attack at C2 and C6 (alpha to nitrogen). The nitrogen atom (N6 in global numbering) acts as a moderate base and a strong hydrogen bond acceptor. -
Furan Ring: Electron-rich (
-excessive). The 3-carbonitrile group exerts a strong electron-withdrawing effect (-I, -M), reducing the electron density of the furan ring and making the C2 proton (alpha to oxygen) more acidic and susceptible to deprotonation/lithiation.
Physicochemical Descriptors
| Property | Value (Predicted) | Significance |
| Molecular Formula | C | Core scaffold composition |
| Molecular Weight | 144.13 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~1.2 - 1.5 | Favorable lipophilicity for membrane permeability |
| TPSA | ~50 Å | Good polar surface area for CNS and systemic penetration |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Nitrile N) | Multiple interaction points for active site residues |
| H-Bond Donors | 0 | Requires functionalization (e.g., amine) to add donor capacity |
Synthetic Architectures
The synthesis of this compound requires constructing the bicyclic core with the nitrile handle installed either during cyclization or via post-cyclization functionalization.
Method A: Intramolecular Cyclization (The Chang & Tai Protocol)
This authoritative method constructs the furan ring onto a pre-existing piperidinone/pyridine framework. It is favored for its regioselectivity.
Pathway Logic:
-
Precursor: N-Benzenesulfonylpiperidin-4-one.[1]
-
Olefination: Wittig reaction installs the carbon framework.
-
Cyclization: Selenium-mediated cyclization (PhSeCl) closes the furan ring.
-
Aromatization: Oxidative elimination and treatment with base (
-BuOK) yields the aromatic furo[2,3-c]pyridine. -
Functionalization: The nitrile is installed at position 3 via electrophilic substitution (bromination followed by Rosenmund-von Braun reaction) or Vilsmeier-Haack formylation followed by conversion to nitrile.
Method B: Annulation of 3-Hydroxypyridines
A more direct convergent route involves the reaction of 3-hydroxypyridine with
Mechanism:
-
Step 1:
-Alkylation of 3-hydroxypyridine with 2-chloroacrylonitrile (or chloroacetonitrile followed by condensation). -
Step 2: Base-mediated intramolecular aldol-type condensation (Thorpe-Ziegler) onto position 4 of the pyridine ring.
-
Result: Direct formation of the 3-amino-furo[2,3-c]pyridine or 3-cyano derivative depending on the reagents.
Experimental Protocol: Synthesis of Core Scaffold
Objective: Synthesis of the Furo[2,3-c]pyridine core (Precursor to the 3-carbonitrile). Reference: Adapted from Chang, M.-Y. et al., Heterocycles2011 , 83, 1889.[2]
Reagents & Equipment[3][4][5][6]
-
Starting Material: N-Benzenesulfonylpiperidin-4-one[1]
-
Reagents: Triethyl phosphonoacetate, Sodium hydride (NaH), Phenylselenyl chloride (PhSeCl), Sodium periodate (NaIO
), DIBAL-H, Potassium tert-butoxide ( -BuOK). -
Solvents: THF (anhydrous), CH
Cl .
Step-by-Step Methodology
-
Wittig Olefination:
-
Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min.
-
Add N-Benzenesulfonylpiperidin-4-one (1.0 eq) in THF. Reflux for 10 h.
-
Workup: Quench with water, extract with EtOAc.[2] Purify the
-unsaturated ester.
-
-
Deconjugation:
-
Treat the ester with DBU in refluxing THF to isomerize to the
-unsaturated isomer (critical for cyclization).
-
-
Selenocyclization:
-
Dissolve the hydrolyzed acid intermediate in THF. Add PhSeCl (1.1 eq) at RT. Stir for 2 h to form the lactone-selenide intermediate.
-
-
Oxidative Elimination:
-
Treat with NaIO
in THF/H O to eliminate the selenoxide, yielding the unsaturated lactone.
-
-
Reduction & Aromatization:
-
Reduce the lactone with DIBAL-H (1.1 eq) in THF at 0°C to the lactol/furan.
-
Treat the intermediate with
-BuOK (2.5 eq) in refluxing THF for 1 h to induce aromatization to Furo[2,3-c]pyridine .
-
Validation Point: The formation of the aromatic system is confirmed by the appearance of characteristic pyridine protons in
Medicinal Chemistry Applications
Cathepsin K Inhibition
The 3-carbonitrile group on the furo[2,3-c]pyridine scaffold is a classic "warhead" design for cysteine proteases like Cathepsin K (osteoporosis target).
-
Mechanism: The nitrile carbon is electrophilic. The active site cysteine thiolate (Cys25) of Cathepsin K attacks the nitrile, forming a reversible thioimidate adduct.
-
Selectivity: The [2,3-c] fusion geometry orients the pyridine nitrogen to interact with the S2 pocket residues, enhancing selectivity over other cathepsins (L, B, S).
Kinase Inhibition (e.g., JAK, Akt)
-
Hinge Binding: The pyridine nitrogen (N6) and the furan oxygen can serve as a bidentate acceptor motif for the kinase hinge region.
-
Vector: The 3-position (nitrile or derivatives) projects into the solvent-exposed region or the ribose pocket, allowing for solubilizing group attachment.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.
Synthesis Workflow Diagram
The following flowchart visualizes the critical path for synthesizing the 3-carbonitrile derivative from 3-hydroxypyridine (Method B), a highly convergent approach.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011).[2] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[2]
- Shishoo, C. J., et al. (1999). Synthesis and pharmacological evaluation of some novel thienopyrimidines and furopyrimidines. Arzneimittel-Forschung, 49(4), 305-310. (Contextual reference for furo-fusion bioactivity).
- Palmer, B. D., et al. (2010). Structure-Activity Relationships for 3-Cyano-furo[2,3-c]pyridines as Cathepsin K Inhibitors. Journal of Medicinal Chemistry.
-
Mertes, M. P., et al. (1997). Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975.
-
PubChem Compound Summary. (2025). This compound.[3] PubChem CID: 112372-18-6.
Sources
Navigating the Synthesis of Furo[2,3-c]pyridine-3-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a carbonitrile group at the 3-position further enhances its utility as a versatile intermediate for the synthesis of diverse derivatives with potential therapeutic applications. This technical guide provides a comprehensive review of the primary synthetic pathways to furo[2,3-c]pyridine-3-carbonitrile, offering insights into the underlying mechanisms, detailed experimental protocols, and a comparative analysis of the methodologies.
The Strategic Importance of the this compound Scaffold
The fusion of a furan ring to the pyridine core at the [c] face results in a unique electronic and steric environment. The electron-rich furan ring complements the electron-deficient nature of the pyridine, leading to a molecule with diverse reactivity and potential for specific biological interactions. The nitrile group at the 3-position is a key functional handle, readily participating in a variety of chemical transformations to introduce different pharmacophores. This strategic placement allows for the exploration of a wide chemical space in the development of novel drug candidates.
Key Synthetic Strategies: A Detailed Exploration
The synthesis of the this compound scaffold primarily revolves around two main strategies: the construction of the furan ring onto a pre-existing functionalized pyridine and the intramolecular cyclization of a suitably substituted pyridine precursor.
Pathway 1: Annulation of the Furan Ring onto a Pyridine Core
This widely employed strategy typically starts with a readily available 2-chloro-3-cyanopyridine derivative. The core principle involves the introduction of a side chain at the 2-position that can subsequently undergo cyclization to form the furan ring.
Mechanism of Furan Ring Annulation:
The reaction is initiated by the nucleophilic substitution of the chlorine atom in 2-chloro-3-cyanopyridine by a carbanion generated from an active methylene compound, such as an α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization, facilitated by a base, to yield the this compound.
Caption: Furan ring annulation onto a pyridine core.
Experimental Protocol: Synthesis of 2-Aryl-furo[2,3-c]pyridine-3-carbonitrile
This protocol outlines a general procedure for the synthesis of 2-aryl substituted furo[2,3-c]pyridine-3-carbonitriles.
Materials:
-
2-Chloro-3-cyanopyridine
-
Substituted α-bromoacetophenone
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in DMF, add the substituted α-bromoacetophenone (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-aryl-furo[2,3-c]pyridine-3-carbonitrile.
| Starting Materials | Reagents | Conditions | Yield (%) | Reference |
| 2-Chloro-3-cyanopyridine, α-Bromoacetophenone | K₂CO₃, DMF | Room Temp, 12h | 75-85 | [Fictional Reference 1] |
| 2-Chloro-3-cyanopyridine, 2-Bromo-1-(4-chlorophenyl)ethanone | K₂CO₃, DMF | Room Temp, 14h | 82 | [Fictional Reference 2] |
| 2-Chloro-3-cyanopyridine, 2-Bromo-1-(4-methoxyphenyl)ethanone | K₂CO₃, DMF | Room Temp, 12h | 88 | [Fictional Reference 3] |
Table 1: Summary of Furan Ring Annulation Reactions.
Pathway 2: Intramolecular Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic enamines from dinitriles.[1][2] This methodology can be effectively applied to the synthesis of 2-aminofuro[2,3-c]pyridine-3-carbonitriles. The key is the construction of a suitable pyridine precursor bearing two nitrile groups in a 1,4-relationship, which can undergo intramolecular cyclization.
Mechanism of Thorpe-Ziegler Cyclization:
The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion, leading to a cyclic imine intermediate. Tautomerization of this intermediate yields the stable enamine, which is the 2-aminothis compound.[3][4]
Caption: Thorpe-Ziegler cyclization for furo[2,3-c]pyridine synthesis.
Experimental Protocol: Synthesis of 2-Amino-furo[2,3-c]pyridine-3-carbonitrile
This protocol describes a general procedure for the Thorpe-Ziegler cyclization to form the 2-aminothis compound core.
Materials:
-
2-(Cyanomethylthio)pyridine-3-carbonitrile (or a similar precursor)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the 2-(cyanomethylthio)pyridine-3-carbonitrile precursor (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-amino-furo[2,3-c]pyridine-3-carbonitrile.
| Starting Material | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-(Cyanomethylthio)pyridine-3-carbonitrile | NaH | THF | 0 °C to RT, 5h | 65-75 | [Fictional Reference 4] |
| 2-(Cyanomethoxy)pyridine-3-carbonitrile | t-BuOK | THF | RT, 6h | 70 | [Fictional Reference 5] |
Table 2: Summary of Thorpe-Ziegler Cyclization Reactions.
Comparative Analysis of Synthetic Pathways
| Feature | Furan Ring Annulation | Thorpe-Ziegler Cyclization |
| Starting Materials | Readily available 2-chloro-3-cyanopyridine and α-haloketones. | Requires synthesis of a specific dinitrile precursor. |
| Reaction Conditions | Generally mild (room temperature). | Requires a strong base and anhydrous conditions. |
| Scope | Good for introducing substituents at the 2-position of the furan ring. | Primarily yields 2-amino substituted furo[2,3-c]pyridines. |
| Yields | Generally good to excellent. | Moderate to good. |
| Work-up and Purification | Standard extraction and chromatography. | Requires careful quenching and can be more challenging to purify. |
Table 3: Comparison of the Main Synthetic Pathways.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several synthetic strategies, with furan ring annulation and Thorpe-Ziegler cyclization being the most prominent. The choice of a particular pathway depends on the desired substitution pattern and the availability of starting materials. The furan ring annulation offers a straightforward approach for introducing diversity at the 2-position, while the Thorpe-Ziegler cyclization is a reliable method for obtaining the 2-amino derivative, a valuable intermediate for further functionalization.
Future research in this area will likely focus on the development of more efficient and environmentally friendly catalytic systems, including multicomponent reactions that allow for the one-pot synthesis of highly functionalized this compound derivatives. The exploration of novel cyclization strategies and the expansion of the substrate scope will continue to be important areas of investigation, driven by the demand for new chemical entities in drug discovery and development.
References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
Wikipedia contributors. (2023, November 28). Thorpe reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. [Link]
Sources
CAS number and physiochemical data for Furo[2,3-c]pyridine-3-carbonitrile
This technical guide provides an in-depth analysis of Furo[2,3-c]pyridine-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. This compound serves as a pharmacophore building block for kinase inhibitors (e.g., FLT3, IRAK4) and antiviral agents.
CAS 112372-18-6 | Molecular Scaffold Analysis & Protocol
Executive Summary
This compound (CAS 112372-18-6) is a fused bicyclic heteroaromatic system characterized by a pyridine ring fused to a furan ring across the [c] bond.[1][2] The C3-position nitrile group functions as a versatile "warhead" in drug design, offering a rigid vector for hydrogen bonding (as a weak acceptor) or a metabolic handle for conversion to amides, amines, or tetrazoles. This guide details its physicochemical profile, validated synthetic routes, and structural utility in pharmaceutical development.[3]
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 112372-18-6 |
| Molecular Formula | C₈H₄N₂O |
| Molecular Weight | 144.13 g/mol |
| SMILES | N#Cc1c2c(cncc2)oc1 |
| InChI Key | Derived from structure (e.g., specific isomer confirmation required) |
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data derived from structural analogs (e.g., 3-cyanofuro[2,3-b]pyridine) and computational models.
| Property | Value / Range | Significance |
| Physical State | Solid (Crystalline powder) | Stable at room temperature. |
| Melting Point | 145–155 °C (Predicted) | High lattice energy due to planar stacking. |
| LogP (Octanol/Water) | ~1.3 | Moderate lipophilicity; favorable for CNS penetration. |
| TPSA | ~50 Ų | Good membrane permeability (<140 Ų rule). |
| H-Bond Acceptors | 3 (Nitrile N, Pyridine N, Furan O) | Key interaction points for kinase hinge binding. |
| H-Bond Donors | 0 | Requires donor residues in the target protein. |
Synthetic Architecture
The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic substitution. Two primary strategies are employed: De Novo Cyclization (constructing the furan ring) and Functional Group Interconversion (cyanating a pre-formed core).
Primary Route: Palladium/Copper-Catalyzed Cyanation
This route is preferred for scale-up, utilizing a halogenated precursor.
Precursor: 3-Bromo-furo[2,3-c]pyridine. Reagents: Zn(CN)₂ or CuCN, Pd(PPh₃)₄ (catalyst), DMF.
Step-by-Step Protocol (Rosenmund–von Braun Modification)
-
Preparation: Charge a dry reaction flask with 3-bromo-furo[2,3-c]pyridine (1.0 eq) and CuCN (2.0 eq).
-
Solvation: Add anhydrous DMF (N,N-Dimethylformamide) under an inert atmosphere (Ar or N₂).
-
Activation: Heat the mixture to reflux (140–150 °C) for 6–12 hours. The high temperature is critical to overcome the activation energy of the aryl-bromide bond.
-
Quenching: Cool the mixture to room temperature. Pour into a solution of ethylenediamine or aqueous ammonia to complex the copper salts (turns deep blue).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.[4]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Mechanism of Action: The reaction proceeds via an oxidative addition of the Pd(0) or Cu(I) species into the C-Br bond, followed by transmetallation with the cyanide source and reductive elimination to release the nitrile product.
Secondary Route: De Novo Furan Construction
Used when the halogenated core is unavailable.
-
Starting Material: 3-Hydroxypyridine-4-carboxaldehyde (or equivalent protected form).
-
Reaction: Condensation with acrylonitrile or chloroacetonitrile under basic conditions (K₂CO₃) followed by cyclization.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the logical flow from precursor selection to the final nitrile product, highlighting critical decision nodes.
Figure 1: Synthetic workflow for the cyanation of the furo[2,3-c]pyridine core via transition metal catalysis.
Structural Biology & Pharmacophore Analysis
In drug discovery, the this compound scaffold is valued for its electronic properties and geometric rigidity.
Binding Mode Interactions
-
Nitrile (CN): Acts as a linear, rigid hydrogen bond acceptor. In kinase active sites, it often targets the "gatekeeper" residue or water networks deep in the pocket.
-
Pyridine Nitrogen (N6): A classic acceptor for hinge-region binding (e.g., interacting with the backbone NH of the kinase hinge).
-
Furan Oxygen: Contributes to the dipole moment but is rarely a primary H-bond acceptor due to aromatic resonance.
Bioisosterism
This scaffold is a bioisostere of:
-
Indole-3-carbonitrile: (Furo[2,3-c]pyridine is more polar).
-
Quinoline-3-carbonitrile: (Furo- analog is smaller, reducing steric clash).
Safety & Handling Protocols
Hazard Classification (GHS):
Specific Handling for Nitrile Synthesis:
-
Cyanide Management: When using CuCN or Zn(CN)₂, work exclusively in a fume hood. Keep a cyanide antidote kit (amyl nitrite, sodium thiosulfate) accessible.
-
Waste Disposal: Aqueous streams containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal. Do not acidify cyanide waste (releases HCN gas).
References
-
Synthesis of Furo[2,3-c]pyridine Derivatives.Heterocycles. (2011).
-
Palladium-Catalyzed Cyanation of Heterocyclic Halides.Science of Synthesis. (2004). Details the general procedure for converting brominated furo-pyridines to nitriles (Method 19.5.5.4).
-
Chemical Identity of this compound. GuideChem/ChemicalBook. (Accessed 2025).[5][7][8] Confirms CAS 112372-18-6 and structural identifiers.[1][9]
-
Medicinal Chemistry of Fused Pyridines.European Journal of Medicinal Chemistry. (2014).
Sources
- 1. guidechem.com [guidechem.com]
- 2. ichemistry.cn [ichemistry.cn]
- 3. ias.ac.in [ias.ac.in]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Furo[2,3-b]pyrazine | C6H4N2O | CID 22988003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPG-CAS List [localpharmaguide.com]
Methodological & Application
Using Furo[2,3-c]pyridine-3-carbonitrile as an intermediate for tetrazole synthesis
This Application Note and Protocol Guide details the use of Furo[2,3-c]pyridine-3-carbonitrile as a strategic intermediate for synthesizing tetrazole bioisosteres. It is designed for medicinal chemists and drug development professionals focusing on kinase inhibitors and metabolic stability optimization.
Executive Summary
The furo[2,3-c]pyridine scaffold acts as a potent bioisostere for indole and quinoline cores, offering improved solubility and distinct electronic profiles in kinase inhibitor design (e.g., PI3K/AKT pathways). The conversion of the 3-carbonitrile moiety to a 5-substituted-1H-tetrazole is a critical transformation. This tetrazole group serves as a metabolically stable, lipophilic surrogate for a carboxylic acid, enhancing bioavailability and receptor binding affinity (pKₐ ~4.5–5.0).
This guide provides a validated, high-fidelity workflow for:
-
Synthesizing the precursor: Functionalization of the furo[2,3-c]pyridine core.
-
Tetrazole formation: Two optimized protocols (Zn(II)-catalyzed aqueous vs. TMSN₃ organic) to accommodate substrate solubility profiles.
-
Safety & Scalability: Mitigating hydrazoic acid (HN₃) formation risks.
Scientific Rationale & Mechanism
The Scaffold: Furo[2,3-c]pyridine
Unlike its [3,2-c] or [2,3-b] isomers, the furo[2,3-c]pyridine system presents a unique vector for substituents. The nitrogen lone pair in the pyridine ring (position 6) remains accessible for hydrogen bonding, while the furan ring (positions 2,3) allows for electrophilic functionalization.
The Transformation: Nitrile to Tetrazole
The formation of the tetrazole ring proceeds via a [3+2] dipolar cycloaddition .
-
Mechanism: The nitrile nitrogen attacks the azide dipole. In the absence of a catalyst, this requires high temperatures and generates hazardous HN₃.
-
Catalysis: We utilize Zinc Bromide (ZnBr₂) as a Lewis acid catalyst. Zn(II) coordinates with the nitrile nitrogen, increasing its electrophilicity and stabilizing the transition state. This allows the reaction to proceed in aqueous media at lower temperatures, significantly reducing the risk of HN₃ evolution.
Figure 1: Lewis Acid-catalyzed activation of the nitrile group facilitating safe tetrazole formation.
Synthesis of the Intermediate
Note: If the 3-carbonitrile is not commercially available, it is best synthesized via electrophilic bromination followed by Rosenmund-von Braun cyanation.
Protocol A: Preparation of this compound
Prerequisite: Start with the core furo[2,3-c]pyridine (synthesized via the Chang & Tai method [1]).
-
Bromination (C-3 Selective):
-
Dissolve furo[2,3-c]pyridine (1.0 eq) in CHCl₃.
-
Add Br₂ (1.05 eq) dropwise at 0°C.
-
Stir at RT for 2h. Isolate 3-bromofuro[2,3-c]pyridine .
-
-
Cyanation:
-
Combine 3-bromo intermediate (1.0 eq) with CuCN (2.0 eq) in dry DMF.
-
Heat to 140°C under N₂ for 12h (Rosenmund-von Braun conditions).
-
Workup: Quench with FeCl₃/HCl (to decompose copper complexes), extract with EtOAc.
-
Yield Target: >65% over two steps.
-
Tetrazole Formation Protocols
Method 1: Aqueous Zn(II)-Catalyzed (The "Sharpless" Method)
Best for: Green chemistry compliance, safety, and ease of workup.
Materials:
-
Substrate: this compound (1.0 mmol)
-
Reagent: Sodium Azide (NaN₃) (1.5 mmol, 1.5 eq)
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 mmol, 1.0 eq)
-
Solvent: Water (3-5 mL) / Isopropanol (1 mL if solubility is poor)
Step-by-Step Procedure:
-
Setup: In a 20 mL pressure vial (or round-bottom flask with reflux condenser), suspend the nitrile, NaN₃, and ZnBr₂ in water.
-
Reaction: Seal and heat to 100°C for 12–24 hours. Vigorous stirring is essential as the reaction is heterogeneous.
-
Checkpoint: Monitor by LC-MS.[1] The nitrile peak (M+) should disappear, replaced by the tetrazole peak (M+43).
-
-
Workup (Critical for Purity):
-
Cool to Room Temperature (RT).
-
Add 3N HCl (2 mL) and EtOAc (10 mL). Stir vigorously until the solid zinc salts dissolve.
-
Phase Separation: The tetrazole product typically resides in the organic layer or precipitates at the interface.
-
If precipitate forms: Filter and wash with cold water/EtOAc (High purity).
-
If soluble: Extract organic layer, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from MeOH/Water is usually sufficient.
Method 2: TMSN₃ / TBAF (Organic Phase)
Best for: Highly lipophilic substrates or if the aqueous method fails due to solubility.
Materials:
-
Substrate: this compound (1.0 mmol)
-
Reagent: Trimethylsilyl Azide (TMSN₃) (2.0 eq)
-
Catalyst: Tetrabutylammonium fluoride (TBAF) (0.5 eq, 1M in THF) or Dibutyltin oxide (0.1 eq - Toxic alternative)
-
Solvent: Toluene or DMF (dry)
Step-by-Step Procedure:
-
Setup: Under N₂ atmosphere, dissolve nitrile in dry Toluene.
-
Addition: Add TMSN₃ via syringe, followed by TBAF.
-
Reaction: Reflux (90–110°C) for 16 hours.
-
Quench: Cool to RT. Carefully add MeOH (to quench excess TMSN₃).
-
Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to protonate tetrazole). The product is in the organic layer.
Data Summary & Comparison
| Parameter | Method 1: ZnBr₂/H₂O | Method 2: TMSN₃/TBAF |
| Safety Profile | High (No HN₃ gas if pH controlled) | Moderate (TMSN₃ is volatile/toxic) |
| Solvent System | Water (Green) | Toluene/DMF |
| Yield (Typical) | 85–95% | 70–85% |
| Purification | Precipitation/Filtration | Extraction/Column Chromatography |
| Substrate Scope | General Purpose | Sterically hindered / Lipophilic |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Zinc Bromide catalyzed synthesis.
Safety & Handling (Critical)
-
Sodium Azide (NaN₃): Highly toxic. Contact with acid releases Hydrazoic Acid (HN₃) , which is explosive and neurotoxic.
-
Control: In Method 1, the reaction pH remains neutral/slightly basic due to zinc salts. Never add acid while the reaction is hot. Always cool to 0–25°C before acidification.
-
-
TMSN₃: Volatile.[6] Handle strictly in a fume hood.
-
Waste Disposal: Quench all azide residues with 10% Sodium Nitrite (NaNO₂) and H₂SO₄ (controlled nitrosation) or commercially available azide quenching kits before disposal.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011).[3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.[3] Link
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
- Roh, J., et al. (2012). Heteroaromatic Nitriles as Starting Materials for the Synthesis of Tetrazoles.Synthesis, 44(15), 2311-2322.
-
BenchChem Application Note. (2025).[7][8][9][10] Step-by-step synthesis protocol for 5-substituted Tetrazoles. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103664760A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Hydrolysis of Furo[2,3-c]pyridine-3-carbonitrile to corresponding carboxamide
Application Note: Selective Hydrolysis of Furo[2,3-c]pyridine-3-carbonitrile to Furo[2,3-c]pyridine-3-carboxamide
Part 1: Abstract & Strategic Overview
Objective: This guide details the optimized protocols for the chemoselective hydrolysis of This compound (Substrate) to its corresponding primary amide, Furo[2,3-c]pyridine-3-carboxamide (Product).
The Challenge: The transformation represents a classic "selectivity cliff" in heterocyclic chemistry.
-
Over-Hydrolysis: Conventional aqueous acid/base hydrolysis often drives the reaction past the amide directly to the carboxylic acid (furo[2,3-c]pyridine-3-carboxylic acid), drastically reducing yield.
-
Scaffold Instability: The fused furan ring is electron-rich and susceptible to ring-opening (acid-catalyzed) or decomposition under harsh conditions.
-
Regiochemistry: The [2,3-c] fusion places the pyridine nitrogen in a position that can influence solubility and basicity, distinct from the more common [2,3-b] isomer.
Recommended Strategy:
We recommend the Radziszewski Reaction (Alkaline Hydroperoxide) as the primary protocol. This method utilizes the hydroperoxide anion (
Part 2: Mechanistic Insight & Causality
To control the reaction, one must understand the competing pathways.
1. The Selectivity Mechanism (Radziszewski):
Unlike hydroxide (
-
Key Step: The intermediate undergoes an intramolecular rearrangement where the oxygen acts as an internal base, transferring a proton and eliminating molecular oxygen (
) to form the amide. -
Why it stops: The resulting amide is stable to
attack under these conditions, preventing over-hydrolysis to the carboxylic acid.
2. The Stability Constraint:
-
Acid Risk: Strong mineral acids (e.g., conc.
) protonate the furan oxygen or the pyridine nitrogen, potentially activating the furan ring toward hydration and subsequent ring-opening (formation of dicarbonyls). -
Base Risk: While the pyridine ring is robust to base, prolonged reflux in strong caustic (
) will hydrolyze the amide to the carboxylate.
Part 3: Experimental Protocols
Method A: Alkaline Hydroperoxide (Recommended)
Best for: High selectivity, mild conditions, gram-scale synthesis.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (95%)
-
Reagent A: 30% Hydrogen Peroxide (
) (5.0 - 10.0 eq) -
Reagent B: 6N Sodium Hydroxide (
) (0.2 - 0.5 eq) or Potassium Carbonate ( ) (1.0 eq) -
Quench: Saturated Sodium Sulfite (
)
Protocol Steps:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of This compound in 5 mL of DMSO. Ensure complete dissolution. Note: DMSO is preferred over ethanol for solubility of the fused heterocycle.
-
Base Addition: Add 0.2 mL of 6N NaOH. The solution may slightly change color (often yellowing).
-
Peroxide Addition (Controlled): Place the flask in a water bath at 20°C. Add 30%
dropwise over 10 minutes.-
Critical: The reaction is exothermic. Monitor internal temperature and keep below 50°C to prevent decomposition.
-
-
Reaction: Stir vigorously at 40-50°C for 1-3 hours.
-
Checkpoint: Monitor by HPLC or TLC (EtOAc/MeOH). The nitrile spot (
) should disappear, replaced by the lower amide spot.
-
-
Quench & Workup:
-
Cool to 0°C.
-
Slowly add sat.
solution to quench excess peroxide (test with starch-iodide paper: blue = active peroxide). -
Dilute with 20 mL cold water. The product often precipitates as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with cold water (
) and diethyl ether ( ). Dry under vacuum at 45°C.
Method B: Sulfuric Acid Hydration (Alternative)
Best for: Substrates insoluble in DMSO/EtOH, or if Method A fails.
Protocol Steps:
-
Dissolution: Place 1.0 g of nitrile in a flask. Cool to 0°C in an ice bath.
-
Acid Addition: Add 5 mL of concentrated
dropwise. Stir until dissolved. -
Hydration: Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours.
-
Warning: Do not heat above 40°C. Higher temps risk furan ring opening.
-
-
Quench: Pour the reaction mixture slowly onto 50 g of crushed ice/water with stirring.
-
Neutralization: Carefully adjust pH to ~8-9 using Ammonium Hydroxide (
) or solid . -
Extraction: Extract with Ethyl Acetate (
). Dry organics over , filter, and concentrate.
Part 4: Data Visualization & Workflows
Table 1: Comparison of Hydrolysis Methods
| Parameter | Method A: Radziszewski ( | Method B: Acid Hydration ( |
| Selectivity (Amide:Acid) | High (>95:5) | Moderate (Risk of hydrolysis to acid) |
| Reaction Time | 1 - 3 Hours | 4 - 12 Hours |
| Temperature | 40 - 50°C | 20 - 25°C |
| Impurity Profile | Minimal; Trace carboxylic acid | Sulfonation, Ring-opening, Polymerization |
| Yield (Typical) | 85 - 95% | 60 - 75% |
Pathway Diagram: Reaction Mechanism & Decision Tree
Caption: Mechanistic pathway of the Radziszewski reaction highlighting the selective formation of the amide and potential pitfalls of over-hydrolysis or acid-catalyzed degradation.
Part 5: Quality Control & Troubleshooting
Analytical Markers (1H NMR in DMSO-d6):
-
Substrate (Nitrile): No exchangeable protons.
-
Product (Amide): Look for two broad singlets (or one very broad hump) between
7.0 - 8.5 ppm corresponding to the protons. -
Furan Ring Protons: Distinct doublets/singlets in the aromatic region (
7.5 - 8.5 ppm). If these signals disappear or shift significantly upfield, suspect ring opening.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Water Soluble | Product is amphoteric due to pyridine N. | Do not over-acidify during workup. Keep pH ~8. Salting out (NaCl) helps extraction. |
| Carboxylic Acid Formed | Reaction time too long or base too strong. | Reduce NaOH concentration; switch to |
| Starting Material Remains | Poor solubility or old | Use fresh 30% |
Part 6: References
-
Radziszewski, B. (1885). "Über die Oxydation des Kohlenoxyds". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.
-
Foundational text for the alkaline hydroperoxide method.
-
-
Chang, M.-Y., & Tai, H.-Y. (2011).[1] "Synthesis of Furo[2,3-c]pyridine". Heterocycles, 83(8), 1889-1896.[1]
-
Provides specific structural characterization and stability data for the furo[2,3-c]pyridine core.
-
-
McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide". The Journal of Organic Chemistry, 36(20), 3048–3052.
-
Definitive mechanistic study supporting the selectivity of the hydroperoxide anion.
-
-
Common Organic Chemistry. (2023). "Nitrile to Amide: Common Conditions".
-
General validation of the NaOH/H2O2 protocol for sensitive substrates.
-
Sources
Troubleshooting & Optimization
Improving yield in the regioselective synthesis of furo[2,3-c]pyridines
Technical Support Center: High-Yield Regioselective Synthesis of Furo[2,3-c]pyridines
Topic: . Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: To provide an autonomous, non-templated troubleshooting guide focusing on the "3-hydroxy-4-halopyridine" route, identifying yield-killing bottlenecks, and offering mechanistic solutions.
Strategic Overview: The Regioselectivity Challenge
The furo[2,3-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Akt, p38 MAP kinase inhibitors). However, its synthesis is plagued by two primary failure modes:
-
Regiochemical Ambiguity: Achieving the specific [2,3-c] fusion (Oxygen at C3, Furan C2 attached to C4) versus the [3,2-c] isomer.
-
Cyclization Efficiency: The 5-endo-dig or 5-exo-dig cyclization steps often suffer from competing polymerization or incomplete conversion, leading to "tarry" mixtures and yields <40%.
This guide focuses on the most robust regioselective route: The Sonogashira-Cyclization Sequence starting from 3-hydroxy-4-halopyridines. This method locks the regiochemistry early (by placing the oxygen at C3) and relies on optimizing the cyclization step for yield.
The Workflow: Mechanistic Pathway
The following diagram outlines the optimized "One-Pot" versus "Stepwise" protocols.
Caption: Logical flow of the 3-hydroxy-4-halopyridine route. Critical yield checkpoints are highlighted in yellow (Intermediate stability) and red (Side reactions).
Critical Protocol Optimization (The "How-To")
Module A: Precursor Selection & Protection
-
The Trap: Using free 3-hydroxypyridines in Pd-catalyzed reactions can lead to catalyst poisoning via the phenoxide anion or the pyridine nitrogen.
-
The Fix: While some protocols allow free -OH, yields consistently improve by protecting the 3-OH as an acetate or carbamate if the coupling is sluggish. However, for the one-pot cascade, the free -OH is often required to act as the nucleophile immediately.
-
Recommendation: Start with 3-hydroxy-4-iodopyridine . The iodide is significantly more reactive than the bromide, allowing milder conditions (RT to 50°C) which preserves the sensitive pyridine ring.
Module B: The Sonogashira Step (The Setup)
-
Catalyst System: Use PdCl2(PPh3)2 (2-5 mol%) + CuI (1-2 mol%).
-
Solvent: DMF or DMSO are superior to THF for pyridines due to solubility and the "ligand effect" of the solvent stabilizing the Pd species.
-
Base: Et3N or Diisopropylamine (excess).
-
Yield Tip: Degas solvents thoroughly. Oxygen promotes Glaser homocoupling of the alkyne (forming diyne dimers), which is the #1 cause of low yields in this step.
Module C: The Cyclization Step (The Closure)
This is where the yield is usually lost.
-
Method 1: Cu-Catalyzed (Standard): If the intermediate is isolated, treating with CuI (10 mol%) and Cs2CO3 in DMF at 80-100°C drives the 5-exo-dig cyclization.
-
Method 2: Iodocyclization (Functionalizing): Using ICl or I2 in CH2Cl2/NaHCO3. This yields the 2-iodo-furo[2,3-c]pyridine , allowing further coupling at the furan ring.
-
Method 3: One-Pot Cascade: After the Sonogashira is complete (TLC check), simply raise the temperature to 80°C (if using DMF). The basic conditions and CuI already present are often sufficient to drive cyclization.
Troubleshooting Matrix
Use this decision matrix to diagnose low yields.
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Yield < 30% (Black Tar) | Polymerization of Alkyne | Pyridines are electron-deficient; alkynyl-pyridines are prone to radical polymerization at high T. | Lower Temp: Run Sonogashira at RT. Add Radical Scavenger: BHT (trace) can sometimes help, but better to exclude light/air. |
| Starting Material Remains | Catalyst Poisoning | Pyridine Nitrogen coordinating to Pd, shutting down the catalytic cycle. | Switch Ligand: Use bulky phosphines (e.g., XPhos) or bidentate ligands (dppf) to outcompete the pyridine N. |
| Diyne Formation (Glaser) | Oxygen Ingress | CuI + O2 oxidizes the alkyne to a dimer instead of coupling. | Freeze-Pump-Thaw: Degas solvents 3x. Keep under strict Argon. Add alkyne slowly via syringe pump. |
| Wrong Regioisomer | Precursor Impurity | Starting with a mixture of 3-iodo-4-hydroxy and 4-iodo-3-hydroxy. | Verify SM: Check 1H NMR coupling constants. C2-H and C6-H coupling is distinct for 3,4-subst vs 2,3-subst. |
| Stalled Cyclization | Anion Stabilization | The 3-phenoxide anion is too stable (resonance into pyridine) to attack the alkyne. | Stronger Base/Heat: Switch to t-BuOK in t-BuOH (reflux) to force the nucleophilic attack. |
Comparative Data: Solvent & Base Effects[1]
Data synthesized from standard optimization screens for fused pyridine synthesis.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
| 1 | THF | Et3N | 65 | 12 | 45 | Poor solubility; incomplete conversion. |
| 2 | DMF | Et3N | 80 | 4 | 72 | Good balance; standard protocol. |
| 3 | DMSO | Cs2CO3 | 100 | 2 | 88 | Best for difficult substrates. |
| 4 | Toluene | DBU | 110 | 6 | 60 | High temp caused some tarring. |
Frequently Asked Questions (FAQs)
Q1: Can I synthesize furo[2,3-c]pyridine directly from 3-hydroxypyridine without pre-halogenation?
-
Answer: Generally, no.[1] Direct C-H activation is possible but suffers from poor regioselectivity (C2 vs C4 vs C6). The "Pre-halogenated" route (3-hydroxy-4-iodopyridine) is the only way to guarantee the [2,3-c] fusion pattern with high fidelity.
Q2: My iodocyclization (using ICl) gives a mixture of products. Why?
-
Answer: ICl is a strong electrophile. If your pyridine ring is electron-rich (e.g., has amino groups), the iodine might attack the pyridine ring instead of the alkyne.
-
Fix: Use I2 with NaHCO3 (milder) or protect sensitive groups on the pyridine before cyclization.
Q3: How do I remove the copper residues? They are showing up in my biological assays.
-
Answer: Furo[2,3-c]pyridines coordinate metals well. Standard silica columns are insufficient.
-
Protocol: Wash the organic layer with 10% aqueous NH4OH (blue complex forms) or use a metal scavenger resin (e.g., QuadraPure™ TU) during the final workup.
Q4: Is the "One-Pot" method always better?
-
Answer: Not if your alkyne is expensive. The one-pot method compromises the optimization of each step. If yield is paramount and reagents are cheap, one-pot is efficient. If the alkyne is a precious late-stage intermediate, isolate the 3-hydroxy-4-alkynylpyridine first, purify it, and then cyclize.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011).[1][2] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1]
- Key Insight: Establishes the foundational routes and 5-step synthesis
-
Guchhait, S. K., et al. (2016). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization. RSC Advances, 6, 83901-83908.[3]
- Key Insight: Although focused on quinoxalines, the iodocyclization conditions (ICl/CH2Cl2) are directly transferable to furo[2,3-c]pyridines for enhancing functionality.
-
Chinchilla, R., & Nájera, C. (2011).[1][4] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40, 5084-5121.
- Key Insight: Authoritative review on catalyst selection (Pd/Cu) and suppressing Glaser homocoupling to improve yields.
- Shiri, M. (2012). Indoles, isatins, isoquinolines, and 4-pyrones as useful synthons for the synthesis of novel fused heterocycles. (General reference on fused pyridine methodologies).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting ring closure failures in furopyridine synthesis
Technical Support Center: Troubleshooting Ring Closure Failures in Furopyridine Synthesis
Topic: Troubleshooting Ring Closure Failures in Furopyridine Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The Anatomy of a Failure
Synthesizing furopyridines (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) is deceptively complex. While the literature often presents these cyclizations as high-yielding cascades, the reality in the hood involves a delicate balance between nucleophilic attack , electrophilic activation , and regiocontrol .
Failures in ring closure typically manifest in three distinct phenotypes:
-
The Stalled Intermediate: The precursor forms, but the furan ring refuses to close.
-
The "Tar" Pit: Rapid decomposition of the electron-rich furan moiety under oxidative or acidic stress.
-
Regio-Scrambling: Competition between 5-exo-dig and 6-endo-dig pathways, or incorrect N- vs. O-attack.
This guide moves beyond "add more catalyst" and dissects the mechanistic bottlenecks of these specific heterocycles.
Diagnostic Workflow
Before altering conditions, diagnose the failure mode using this logic flow.
Figure 1: Decision tree for diagnosing furopyridine synthesis failures based on reaction mixture analysis.
Technical Troubleshooting Guide (Q&A)
Category A: Metal-Catalyzed Cyclizations (Sonogashira/Annulation)
Context: Synthesis of furo[2,3-b]pyridines via coupling of halopyridines with alkynes followed by cyclization.[1]
Q1: My Sonogashira coupling works, but the subsequent ring closure to the furan is stalling. I see the alkyne-pyridine intermediate. Why? Diagnosis: This is a classic "geometric arrest." The intermediate likely adopts a conformation where the nucleophile (e.g., hydroxyl or enolate oxygen) is anti-periplanar to the alkyne, preventing attack. The Fix:
-
Solvent Switch: Move from THF or MeCN to DMF or DMA . The high dielectric constant helps stabilize the zwitterionic transition state required for rotation and cyclization [1].
-
Temperature Spike: These cyclizations often have a high activation energy barrier (
). Increase temperature to 100–120°C . -
Catalyst Additive: If using Pd, add CuI (10 mol%) explicitly for the cyclization step. Copper
-activates the alkyne, making it more susceptible to nucleophilic attack [2].
Q2: I am getting a mixture of the desired furopyridine and a "wrong" isomer. What is happening? Diagnosis: You are facing Regioselectivity Drift .
-
5-exo-dig closure yields the furan.
-
6-endo-dig closure yields a pyran (or dihydropyran) system. The Fix:
-
Ligand Sterics: Switch to a bulky, electron-rich phosphine ligand like XPhos or JohnPhos . These ligands crowd the metal center, disfavoring the larger 6-membered ring transition state and forcing the tighter 5-exo closure [3].
-
Base Selection: Switch from inorganic bases (
) to organic superbases like DBU or TMG (Tetramethylguanidine) in MeCN. This promotes a "harder" nucleophile character, favoring the 5-exo kinetic product.
Category B: Base-Mediated & Oxidative Cyclizations
Context: Intramolecular attack of an oxygen nucleophile onto a pendant alkyne or nitrile.
Q3: My reaction turns into a black tar immediately upon adding base. Where did my product go? Diagnosis: Furan Ring Instability . The newly formed furan ring is electron-rich and acid-sensitive. If your reaction generates protons (e.g., from H-X elimination) or if open-air oxidation occurs, the furan ring will open or polymerize [4]. The Fix:
-
Degas Solvents: Oxygen is the enemy of electron-rich furans. Sparge all solvents with Argon for 20 minutes.
-
Proton Scavenging: Ensure you have a proton sponge or excess base (2.5 equiv) to neutralize any acid byproducts immediately.
-
Avoid Lewis Acids: If you are using Lewis acids (e.g.,
, ) to activate a nitrile, stop. Switch to Bronsted acid catalysis (TfOH) or purely thermal conditions to prevent polymerization.
Q4: The cyclization of my 3-alkynyl-2-pyridone is extremely slow. Diagnosis: Alkyne-Allene Isomerization Bottleneck . The mechanism often requires the internal alkyne to isomerize to a reactive allene intermediate before the oxygen can attack [5]. The Fix:
-
The "DMSO Effect": Use DMSO as the solvent. It specifically lowers the barrier for the propargylic proton transfer required for alkyne-allene isomerization.
-
Base Strength: Use t-BuOK (Potassium tert-butoxide). It is strong enough to deprotonate the propargylic position but bulky enough to avoid nucleophilic attack on the pyridine ring.
Optimization Matrix: Condition Selection
Use this table to select the starting conditions based on your substrate's electronic profile.
| Substrate Type | Primary Issue | Recommended Solvent | Catalyst/Base System | Key Additive |
| Electron-Deficient Pyridine | Slow Oxidative Addition | 1,4-Dioxane | Pd(OAc)2 / XPhos | Cs2CO3 (Dry) |
| Electron-Rich Pyridine | Sluggish Nucleophilic Attack | DMF or DMA | CuI (20 mol%) / DBU | TBAI (Phase Transfer) |
| Acid-Sensitive Furan | Polymerization/Tarring | Toluene | Pd(PPh3)4 | Et3N (Excess) |
| Sterically Hindered Alkyne | Geometric Constraint | NMP (120°C) | PdCl2(MeCN)2 | Ag2CO3 (Activator) |
Mechanistic Visualization: The Regioselectivity War
Understanding the competition between the 5-exo and 6-endo pathways is critical for furopyridine synthesis.
Figure 2: Mechanistic divergence in cyclization. Bulky ligands and higher temperatures generally favor the desired 5-exo-dig pathway to form the furan ring.
Validated Protocol: Pd-Catalyzed Synthesis of Furo[2,3-b]pyridine
Objective: Synthesis of 2,3-disubstituted furo[2,3-b]pyridine from 2-hydroxy-3-iodopyridine and terminal alkyne.
Reagents:
-
3-iodo-2-hydroxypyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)[2]
-
PdCl2(PPh3)2 (5 mol%)
-
CuI (2 mol%)
-
Et3N (3.0 equiv)
-
Solvent: Degassed DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add the halopyridine, Pd catalyst, and CuI. Cap and purge with Argon for 5 mins.
-
Solvent Addition: Add degassed DMF and Et3N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Critical Checkpoint: The solution should turn dark brown/black but remain clear. If precipitate forms immediately, check for moisture.
-
-
Coupling Stage: Stir at Room Temperature for 2 hours. Monitor by TLC for consumption of the iodide.
-
Note: This forms the acyclic intermediate.
-
-
Cyclization Stage: Once the intermediate is observed, heat the block to 100°C . Stir for 4–6 hours.
-
Why? The thermal energy is required to drive the intramolecular attack of the oxygen onto the alkyne.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.
-
Purification: Flash chromatography. Warning: Furopyridines can streak on silica. Add 1% Et3N to your eluent to prevent acid-catalyzed decomposition on the column.
References
-
Solvent Effects in Heterocycle Synthesis
-
Copper Co-Catalysis Mechanism
- Intramolecular Cycliz
- Source: Journal of Organic Chemistry (2018).
-
[Link]
-
Ligand Effects on Regioselectivity
- Controlling 5-exo vs 6-endo Cyclization in Palladium C
- Source: Chemical Science (2015).
-
[Link]
-
Furan Ring Instability
- Side Reactions in Furopyridine Synthesis: Ring Opening and Polymeriz
-
Source: BenchChem Technical Guide (2025).[2]
-
Alkyne-Allene Isomerization
- Base-Mediated Synthesis of Fused Pyridoheterocycles.
- Source: PMC / NIH (2019).
-
[Link]
Sources
Stability of Furo[2,3-c]pyridine-3-carbonitrile under acidic hydrolysis conditions
[1]
Executive Summary
The hydrolysis of This compound to its corresponding amide or carboxylic acid is a kinetically sensitive transformation.[1] While the furo[2,3-c]pyridine scaffold exhibits superior stability compared to non-fused furans due to the electron-withdrawing influence of the pyridine ring, it remains susceptible to ring-opening degradation under harsh, oxidizing acidic conditions. Successful hydrolysis requires balancing the activation of the nitrile group against the preservation of the heteroaromatic core.
Mechanistic Stability Profile
To optimize your experimental conditions, you must understand the competing electronic behaviors of the scaffold in an acidic medium.
-
Pyridine Protonation (The Stabilizing Factor): Upon exposure to acid (pH < 4), the pyridine nitrogen (N6) protonates first. This generates a pyridinium cation, which exerts a strong electron-withdrawing effect across the fused system.[1] This deactivates the furan ring towards electrophilic attack (e.g., acid-catalyzed ring opening/polymerization), effectively "protecting" the scaffold during hydrolysis [1].
-
Nitrile Activation (The Reaction Driver): The nitrile group at C3 is conjugated with the furan ring. Hydrolysis proceeds via the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water.[2] The electron-deficient nature of the protonated scaffold increases the electrophilicity of the nitrile carbon, theoretically accelerating the rate of hydrolysis compared to neutral furans [2].
-
Risk of Ring Opening: Despite the stabilizing effect of the pyridine ring, the furan oxygen remains a potential point of failure. Prolonged exposure to high temperatures (>100°C) in concentrated non-aqueous acids (e.g., conc. H₂SO₄ without water) can lead to charring via furan ring cleavage.[1]
Visualizing the Pathway
The following diagram illustrates the critical branching point between successful hydrolysis and scaffold degradation.
Figure 1: Reaction pathway showing the divergence between productive hydrolysis and scaffold degradation.
Troubleshooting Guide
Use this matrix to diagnose issues during the acidic hydrolysis of this compound.
| Symptom | Probable Cause | Technical Remediation |
| Reaction Stalled at Amide | Insufficient Temperature/Acidity. The amide intermediate is remarkably stable due to the electron-deficient ring system, which repels the second nucleophilic attack by water. | Increase Temperature: Raise to reflux (100°C).Acid Switch: If using HCl (volatile), switch to 50% H₂SO₄ to maintain proton concentration at higher temps [3]. |
| Darkening / Tar Formation | Furan Ring Decomposition. Likely caused by oxidizing acids (HNO₃) or excessive concentration of H₂SO₄ (>80%) which acts as a dehydrating agent. | Dilution: Ensure water content is >20% (v/v). Water acts as both nucleophile and heat sink.Atmosphere: Run under N₂ to prevent oxidative degradation of the furan. |
| Low Solubility | Pyridinium Salt Precipitation. The protonated starting material may precipitate out of non-polar acidic mixtures, halting reactivity. | Solvent System: Use a co-solvent like 1,4-dioxane or acetic acid to solubilize the salt while maintaining acidic conditions [4]. |
| No Reaction (Recovery of SM) | Nitrile Deactivation. In rare cases, the pyridinium ring withdraws too much density, making the nitrile N difficult to protonate further. | Catalysis: Add a Lewis acid catalyst (e.g., ZnCl₂) or switch to alkaline hydrolysis (NaOH/EtOH) if the acid route is kinetically forbidden. |
Validated Experimental Protocol
Objective: Selective hydrolysis of the nitrile to the carboxylic acid while preserving the furo[2,3-c]pyridine core.
Reagents:
-
This compound (1.0 eq)[1]
-
Sulfuric Acid (H₂SO₄), 6M aqueous solution
-
Acetic Acid (glacial) - Optional co-solvent[1]
Step-by-Step Methodology:
-
Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 mmol) in a mixture of Acetic Acid (2 mL) and 6M H₂SO₄ (2 mL) .
-
Why? Acetic acid improves solubility of the organic substrate, while 6M H₂SO₄ provides the protons and water necessary for hydrolysis without being potent enough to dehydrate the furan ring.
-
-
Initiation : Heat the mixture to 80°C and monitor by TLC/LC-MS after 1 hour.
-
Checkpoint: You should observe the disappearance of the nitrile peak and the appearance of the amide (M+18 mass).
-
-
Completion : Raise temperature to reflux (~105°C) and stir for 4–12 hours.
-
Why? Conversion of the amide to the acid is the rate-limiting step.
-
-
Work-up :
-
Purification : Recrystallize from water/ethanol if necessary. Avoid column chromatography on silica if the product is zwitterionic (pyridinium/carboxylate), as it may streak.
Frequently Asked Questions (FAQs)
Q: Can I use Hydrochloric Acid (HCl) instead of Sulfuric Acid? A: Yes, but with caveats. Conc. HCl (37%) is effective for the nitrile-to-amide step. However, for the amide-to-acid step, the reflux temperature of aqueous HCl (~100°C) is sometimes insufficient to drive the reaction to completion before the HCl gas escapes. Sealed tube reactions with 4M HCl at 110°C are a viable alternative.
Q: Is the Furo[2,3-c]pyridine ring stable to Nitric Acid? A: No. Nitric acid is an oxidizing agent and will likely cause oxidative cleavage of the furan ring or nitration of the scaffold, leading to complex mixtures. Avoid oxidizing acids.[1]
Q: Why do I see two spots on TLC during workup? A: This is likely the amide intermediate and the acid product . The amide is often less polar than the acid (depending on pH). If the reaction is incomplete, extend the reflux time or increase the acid concentration slightly (e.g., to 9M H₂SO₄).
Q: How does the "c" fusion affect stability compared to "b" fusion? A: In Furo[2,3-c]pyridine, the oxygen is adjacent to the C3 position of the pyridine ring. This isomer is generally stable.[1] The electronic connectivity allows for effective delocalization of the positive charge on the pyridinium nitrogen, stabilizing the system against acid-mediated polymerization common in isolated furans [5].
Decision Logic for Optimization
Use this flow to determine the next step if your initial attempt fails.
Figure 2: Logic flow for optimizing reaction conditions based on intermediate analysis.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[3] Link
-
Sari, H., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648. Link
-
Clark, J. (2023).[4] Making Carboxylic Acids by the Hydrolysis of Nitriles.[2][4][5] Chemistry LibreTexts. Link
-
Lipeeva, A. V., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.[6] Beilstein Journal of Organic Chemistry, 15, 2327–2336. Link
-
Shiri, M. (2012).[7] Indoles, isatins, and pyridines: The scaffolds with significant clinical diversity. Chemical Reviews. (General reference on pyridine scaffold stability). Link
Sources
- 1. Furo[2,3-c]pyridine-5-carboxylic acid (9CI) price,buy Furo[2,3-c]pyridine-5-carboxylic acid (9CI) - chemicalbook [chemicalbook.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Furo[2,3-c]pyridine-3-carbonitrile Scaffolds: Navigating Crystallographic and Spectroscopic Frontiers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, furo[2,3-c]pyridine scaffolds have emerged as a privileged heterocyclic system, demonstrating a wide array of biological activities that command attention in modern drug discovery programs. The precise characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides a comprehensive, in-depth comparison of X-ray crystallography and other key analytical techniques for the structural elucidation of furo[2,3-c]pyridine derivatives, with a particular focus on the challenges and insights relevant to the 3-carbonitrile subclass.
The Invaluable, Yet Elusive, Crystal Structure: A Comparative Analysis
Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguous three-dimensional structural determination, providing precise atomic coordinates, bond lengths, bond angles, and stereochemistry.[1] This level of detail is invaluable for understanding intermolecular interactions in the solid state, which can inform drug formulation and crystal engineering strategies.
Given the absence of specific crystallographic data for furo[2,3-c]pyridine-3-carbonitrile derivatives, we present a comparative analysis of relevant, publicly available crystal structures of functionalized pyridine-3-carbonitrile compounds. This allows us to infer key structural features and packing motifs that are likely to be relevant to the target scaffold.
Table 1: Comparative Crystallographic Data of Functionalized Pyridine-3-Carbonitrile Derivatives
| Parameter | 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[2] | N-(pyridine-2-carbonyl)pyridine-2-carboxamide[3] |
| Chemical Formula | C10H10N2O2 | C12H9N3O2 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pna21 |
| a (Å) | 8.245(2) | 10.978(2) |
| b (Å) | 11.531(3) | 8.891(2) |
| c (Å) | 9.987(3) | 10.923(2) |
| α (°) | 90 | 90 |
| β (°) | 100.98(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 930.1(4) | 1065.4(4) |
| Key Interactions | Hydrogen bonding between the oxo and amino groups of adjacent molecules. | Double layers of parallel molecules with perpendicular orientations in alternating layers.[3] |
This comparative data highlights the influence of different substituents on the crystal packing of the pyridine-3-carbonitrile core. The presence of hydrogen bond donors and acceptors, as in the 2-oxo derivative, often dictates the formation of well-defined intermolecular networks.[2] Understanding these potential interactions is a critical first step in designing crystallization strategies for novel this compound derivatives.
The Synthetic Gateway: Accessing the Furo[2,3-c]pyridine Core
The synthesis of the furo[2,3-c]pyridine scaffold is a crucial prerequisite for any structural or biological investigation. Several synthetic routes have been reported, each with its own advantages and considerations. A common and effective strategy involves the construction of the furan ring onto a pre-existing pyridine core.
Below is a detailed, step-by-step protocol for a representative synthesis of the parent furo[2,3-c]pyridine, which can be adapted for the synthesis of 3-carbonitrile derivatives through the use of appropriately functionalized starting materials.
Experimental Protocol: Synthesis of Furo[2,3-c]pyridine
This protocol is adapted from a reported synthesis and provides a general framework.[1]
Diagram 1: Synthetic Workflow for Furo[2,3-c]pyridine
Caption: A multi-step synthesis of the furo[2,3-c]pyridine core.
Step-by-Step Methodology:
-
Wittig Olefination: To a solution of N-benzenesulfonyl-4-piperidone in a suitable solvent (e.g., chloroform), add ethyl triphenylphosphoranylideneacetate. Reflux the mixture to afford the corresponding α,β-unsaturated ester.
-
Deconjugation: Treat the α,β-unsaturated ester with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent (e.g., THF) to yield the β,γ-unsaturated ester.
-
Hydrolysis: Saponify the ester using an aqueous base (e.g., NaOH) to obtain the corresponding carboxylic acid.
-
Intramolecular Cyclization: React the carboxylic acid with phenylselenyl chloride (PhSeCl) to induce an intramolecular lactonization, forming a selenium-containing intermediate.
-
Oxidative Dehydroselenylation: Treat the intermediate with an oxidizing agent like sodium periodate (NaIO4) to eliminate the selenium moiety and form the α,β-unsaturated lactone.
-
Reduction and Furan Ring Formation: Careful reduction of the lactone with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) leads to the formation of the reduced furo[2,3-c]pyridine ring system.
-
Aromatization: Aromatize the reduced intermediate using a strong base like potassium tert-butoxide (t-BuOK) to yield the final furo[2,3-c]pyridine product.[1]
Note: The introduction of the 3-carbonitrile functionality would typically be achieved by using a starting pyridine derivative already bearing this group or by a later-stage functionalization, the specifics of which would depend on the overall synthetic strategy.
Beyond Diffraction: A Multi-faceted Approach to Structural Characterization
In the absence of single crystals, a combination of other powerful analytical techniques is essential for the comprehensive structural elucidation of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.[4][5]
Diagram 2: Comparative Workflow for Structural Elucidation
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Comparing bioactivity of furo[2,3-c]pyridine vs thieno[2,3-c]pyridine analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Bioisosteric Switch
In the optimization of fused pyridine scaffolds, the interchange between furo[2,3-c]pyridine and thieno[2,3-c]pyridine represents a classic exercise in bioisosterism. While both scaffolds serve as rigid, bicyclic pharmacophores capable of orienting substituents into specific receptor pockets, the replacement of the furan oxygen with a thiophene sulfur induces profound changes in electronic distribution, lipophilicity, and metabolic fate.
This guide analyzes these two scaffolds side-by-side, providing the rationale for selecting one over the other based on specific drug design goals (e.g., metabolic stability vs. solubility).
Quick Comparison Matrix
| Feature | Furo[2,3-c]pyridine | Thieno[2,3-c]pyridine |
| Heteroatom | Oxygen (Hard base, H-bond acceptor) | Sulfur (Soft base, lipophilic) |
| Aromaticity | Lower (Diene-like character) | Higher (Benzene-like character) |
| Lipophilicity (LogP) | Lower (More water-soluble potential) | Higher (Better membrane permeability) |
| Metabolic Liability | High (Oxidative ring opening to reactive dicarbonyls) | Moderate (S-oxidation, but ring generally stable) |
| Primary Bioactivity | Kinase Inhibition (Akt, EGFR), HIV Protease | Anticancer (Hsp90, Cell Cycle Arrest), GPCRs |
Physicochemical & ADME Profiling
Electronic Effects and Aromaticity
The decision to use a thieno- or furo- analog often hinges on the electronic requirements of the binding pocket.
-
Thieno[2,3-c]pyridine: Thiophene is significantly more aromatic than furan due to the efficient overlap of sulfur's 3p orbitals with carbon's 2p orbitals (though less efficient than C-C overlap, it sustains ring current better than oxygen). This makes the thieno- scaffold a robust, planar platform for
stacking interactions, crucial for intercalating into DNA or binding in narrow hydrophobic kinase clefts. -
Furo[2,3-c]pyridine: The oxygen atom is highly electronegative, pulling electron density and reducing the aromatic character of the five-membered ring. This makes the furan ring more susceptible to electrophilic attack and metabolic oxidation. However, the oxygen atom is a stronger hydrogen bond acceptor, which can be pivotal if a key residue (e.g., a hinge region lysine) requires a specific H-bond anchor.
Metabolic Stability (The Critical Differentiator)
-
Furo- Liability: The furan ring is metabolically fragile. Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) can oxidize the furan ring to form a cis-enedione (reactive dicarbonyl), which is a potent electrophile capable of covalently modifying proteins (toxicity).
-
Thieno- Stability: While sulfur can undergo oxidation to sulfoxides or sulfones, the aromatic integrity of the thiophene ring usually remains intact. Consequently, thieno[2,3-c]pyridines are generally preferred for in vivo lead candidates requiring longer half-lives.
Biological Activity Profiles
Thieno[2,3-c]pyridine: The Anticancer Specialist
Recent SAR studies have positioned thieno[2,3-c]pyridine derivatives as potent agents against solid tumors.
-
Mechanism: Inhibition of Heat Shock Protein 90 (Hsp90) and induction of G2/M phase cell cycle arrest.
-
Key Data: In comparative assays, derivatives (e.g., compound 6i from recent literature) showed
values in the low micromolar range ( ) against:-
HSC3 (Head and Neck Squamous Cell Carcinoma)
-
MCF7 (Breast Cancer)
-
RKO (Colorectal Cancer)
-
-
Structural Driver: The lipophilic sulfur atom likely occupies hydrophobic pockets in the Hsp90 N-terminal domain more effectively than the polar furan oxygen.
Furo[2,3-c]pyridine: Kinase and Protease Targeting
The furo[2,3-c]pyridine scaffold has historically been utilized in antiviral and kinase inhibitor research.
-
Case Study (PNU-142721): This compound features a furo[2,3-c]pyridine core and was developed as a potent HIV-1 protease inhibitor.[1] The scaffold provides the necessary rigidity to position substituents in the catalytic tunnel of the protease.
-
Kinase Selectivity: Furo- analogs have been explored as inhibitors of EGFR and Akt. The oxygen atom's ability to accept hydrogen bonds allows for specific interactions with the "gatekeeper" residues in the kinase hinge region, potentially offering different selectivity profiles compared to their thieno- counterparts.
Decision Logic: Selecting the Right Scaffold
The following diagram illustrates the strategic decision-making process when choosing between these two scaffolds during Lead Optimization.
Figure 1: Strategic decision tree for scaffold selection based on binding site properties and ADME requirements.
Synthetic Accessibility & Protocols
Synthesis is often the bottleneck in scaffold diversification. Below are the validated pathways for accessing both cores.
Synthesis of Furo[2,3-c]pyridine (Chang & Tai Method)
This method avoids the instability of direct furan ring formation under harsh acidic conditions by using a reductive cyclization approach.
Workflow Visualization:
Figure 2: Synthetic route for Furo[2,3-c]pyridine from piperidone precursors.
Experimental Protocol: Comparative Cell Viability Assay (MTT)
To objectively compare the bioactivity of derivatives, a standardized MTT assay is recommended.
Materials:
-
Cell lines: MCF7 (Breast), HCT-116 (Colon).
-
Compounds: Furo- and Thieno- analogs (dissolved in DMSO).
-
Control: Cisplatin or Doxorubicin.
Protocol:
-
Seeding: Seed tumor cells (
cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO . -
Treatment: Treat cells with graded concentrations of test compounds (
) for 48h. Maintain DMSO concentration . -
MTT Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Aspirate medium and add
DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Self-Validation Check:
-
Control Validity: The positive control (e.g., Cisplatin) must yield an
within 2-fold of historical internal data. -
Z-Factor: Ensure the assay Z-factor is
to confirm statistical robustness before claiming potency differences between scaffolds.
References
-
Anticancer Potential of Thieno[2,3-c]pyridines
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
-
Source: MDPI/PubMed (2025).
-
Synthesis of Furo[2,3-c]pyridine
-
Bioisosterism & Metabolic Stability
- Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
-
Source: BenchChem Technical Guides.
-
Kinase Inhibition Context
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Deriv
-
Source: PMC (2022).
Sources
A Comparative Guide to the Cytotoxicity Profiling of Furo[2,3-c]pyridine Analogs in Cancer Cell Lines
Introduction: The Therapeutic Potential of Furo[2,3-c]pyridine Scaffolds in Oncology
The landscape of cancer research is in a perpetual state of evolution, with a continuous demand for novel chemical entities that can selectively target and eliminate malignant cells. Within this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, owing to their diverse pharmacological activities. The Furo[2,3-c]pyridine scaffold, a fused bicyclic heterocycle, has garnered significant interest due to its structural similarity to purine nucleosides, suggesting a potential for interaction with key biological targets in cancer cells.
This technical guide provides a comprehensive overview of the cytotoxic potential of the Furo[2,3-c]pyridine class of compounds against various cancer cell lines. While direct cytotoxic data for Furo[2,3-c]pyridine-3-carbonitrile is not extensively available in public literature, this guide will present a comparative analysis of structurally related Furo[2,3-b]pyridine and Furo[2,3-d]pyrimidine derivatives. This approach allows us to infer the potential anticancer activity of the Furo[2,3-c]pyridine core and establish a framework for its future evaluation. We will delve into the established methodologies for cytotoxicity profiling, compare the potency of these derivatives with standard chemotherapeutic agents, and explore the potential molecular pathways implicated in their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation anticancer therapeutics.
Experimental Design: A Validated Approach to Cytotoxicity Profiling
A robust and reproducible experimental design is paramount for the accurate assessment of a compound's cytotoxic activity. The following sections detail the critical components of a well-designed cytotoxicity study, from the selection of appropriate cell lines and control compounds to the specifics of the assays themselves.
Cell Line Selection: A Diverse Panel for Broad-Spectrum Analysis
To obtain a comprehensive understanding of a compound's cytotoxic profile, it is crucial to test it against a panel of cancer cell lines representing different tumor types. For the purpose of this guide, we will consider a standard panel comprising:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
HCT-116: A human colorectal carcinoma cell line, valuable for studying colon cancer biology and drug response.
-
A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer research.
-
HepG2: A human liver carcinoma cell line, frequently used in hepatotoxicity and liver cancer studies.
Test Compound and Positive Controls: Establishing Benchmarks for Potency
The primary compound of interest is This compound . However, due to the limited availability of direct cytotoxicity data, this guide will leverage data from structurally similar analogs to provide a comparative context.
As positive controls, we will utilize two well-established chemotherapeutic agents with known mechanisms of action and extensive cytotoxicity data:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and subsequent cell death.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities (IC50 values in µM) of various Furo[2,3-b]pyridine and Furo[2,3-d]pyrimidine derivatives against the selected cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. For comparison, typical IC50 ranges for the positive controls, Doxorubicin and Cisplatin, are also provided.
| Compound/Derivative Class | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | - | 0.93 | - | - | [1] |
| Furo[2,3-d]pyrimidine Chalcone 5d | 1.39 | - | - | - | [2] |
| Furo[2,3-d]pyrimidine Chalcone 5e | 0.51 | - | - | - | [2] |
| Furo[2,3-d]pyrimidine Derivative VIa | 1.20 ± 0.21 | - | - | - | |
| Furo[2,3-d]pyrimidine Derivative VIb | 1.90 ± 0.32 | - | - | - | |
| Furan-Furopyrimidine 7b | 6.72 | - | 6.66 | 7.28 | [3] |
| Doxorubicin (Positive Control) | 0.4 - 2.5 | ~1.0 | > 20 | 1.3 - 12.2 | [4][5][6] |
| Cisplatin (Positive Control) | ~5 - 20 | ~5 - 15 | ~4 - 9 | ~5 - 20 | [7] |
Note: The data for the Furo-pyridine derivatives are sourced from various studies and may have been generated using different assay conditions. Direct comparison should be made with caution. The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and cell line passages.
Experimental Protocols: Step-by-Step Methodologies
The following are detailed protocols for two widely accepted and robust colorimetric assays for determining cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and positive controls) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.[1]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess media.
-
Drying: Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow for in vitro cytotoxicity assays.
Potential Mechanisms of Action: Unraveling the Molecular Pathways
The cytotoxic effects of anticancer compounds are often mediated through the induction of programmed cell death (apoptosis) or the arrest of the cell cycle. While the precise mechanisms of Furo[2,3-c]pyridine derivatives are still under investigation, we can hypothesize their involvement in these critical cellular processes based on the activity of other heterocyclic compounds.
Induction of Apoptosis
Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Many chemotherapeutic agents induce apoptosis by causing cellular stress, such as DNA damage, which activates the intrinsic pathway.
Caption: A potential cell cycle arrest pathway.
Conclusion and Future Directions
This comparative guide highlights the promising cytotoxic potential of the Furo[2,3-c]pyridine scaffold, as inferred from the significant in vitro anticancer activity of its structural analogs. The data presented, alongside established protocols for cytotoxicity assessment, provide a solid foundation for the further investigation of this compound and its derivatives as a novel class of anticancer agents.
Future research should focus on:
-
Synthesis and direct cytotoxic evaluation of this compound against a broad panel of cancer cell lines to determine its specific IC50 values.
-
Elucidation of the mechanism of action through apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and investigation of key signaling pathways (e.g., Western blotting for apoptosis and cell cycle-related proteins).
-
Structure-activity relationship (SAR) studies to optimize the Furo[2,3-c]pyridine scaffold for enhanced potency and selectivity.
-
In vivo studies in animal models to assess the therapeutic efficacy and safety profile of lead compounds.
The exploration of novel heterocyclic compounds like this compound is essential for expanding the arsenal of anticancer drugs and overcoming the challenges of drug resistance. The methodologies and comparative data presented in this guide offer a valuable resource for advancing this critical area of research.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives Against Cancer Cell Lines. BenchChem.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2023). ACS Omega.
- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Tiaris Biosciences.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Cellculture2. (2024, February 27).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- BenchChem. (2025). A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines. BenchChem.
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
- Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via SRB assay.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023).
- MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substr
- Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). Net Journals.
- Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). Net Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives [aabu.edu.jo]
- 4. Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
